N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a cyclohexanecarboxamide moiety at position 5. Its molecular formula is C24H22ClNO3 (inferred from analogs in and ), with an average molecular mass of approximately 424.9 g/mol. The compound’s structure combines aromatic (benzofuran, benzoyl) and alicyclic (cyclohexane) components, which influence its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-14-19-13-18(25-23(27)16-5-3-2-4-6-16)11-12-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h7-13,16H,2-6H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHULRQRIQLJWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, has been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of benzamide derivatives, characterized by a unique structure that includes a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 479.91 g/mol. Notably, it exhibits high lipophilicity, indicated by a log P value of 5.51, suggesting significant interactions with biological membranes.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of functional groups such as amides and chlorobenzoyl moieties allows for potential participation in biochemical reactions that may lead to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression.
- Receptor Interaction: The compound may interact with specific receptors that modulate cellular signaling pathways.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that analogues of this compound can inhibit the growth of various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The IC50 values obtained from MTT assays indicate potent cytotoxicity against these cell lines .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Analogue A | A549 | 25 | |
| Analogue B | HeLa | 30 | |
| This compound | A549 | TBD | Current Study |
Other Biological Activities
In addition to anticancer properties, related compounds have shown promise in various other biological activities:
- Antimicrobial Activity: Compounds with similar structures have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Some derivatives have exhibited anti-inflammatory activities, potentially useful in treating chronic inflammatory diseases.
Case Studies
A study focusing on the synthesis and biological evaluation of benzofuran derivatives highlighted the importance of substituent effects on biological activity. The study found that modifications at specific positions significantly enhanced anticancer activity against A549 and HeLa cell lines .
Another investigation into the structure-activity relationship (SAR) of benzamide derivatives revealed that the introduction of halogen substituents could enhance the potency of these compounds against cancer cells, suggesting a pathway for optimizing this compound for improved therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Furan-2-carboxamide () introduces a heteroaromatic ring, which may improve binding to aromatic residues in enzyme active sites but reduce membrane permeability compared to the alicyclic cyclohexane group.
Lipophilicity and Solubility: The cyclohexanecarboxamide group in the target compound contributes to higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity Trends :
- Thiourea-carboxamide hybrids () exhibit metal-chelating and antimicrobial properties, suggesting that the target compound’s carboxamide group could confer similar chelation capabilities.
- Chlorinated analogs () are associated with antitumor and antifungal activities, likely due to enhanced electrophilicity and interactions with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
